molecular formula C19H26FN3O8 B12063549 [4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate

[4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate

Cat. No.: B12063549
M. Wt: 443.4 g/mol
InChI Key: KXINDFSMIQLNEG-UHFFFAOYSA-N
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Description

[4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound is characterized by its unique structure, which includes multiple functional groups such as acetyloxy, fluoro, and oxopyrimidinyl groups. These functional groups contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Oxopyrimidinyl Intermediate: This step involves the reaction of a suitable pyrimidine derivative with a fluorinating agent to introduce the fluoro group. Common fluorinating agents include diethylaminosulfur trifluoride or xenon difluoride.

    Introduction of the Butoxycarbonylamino Group: The intermediate is then reacted with a butoxycarbonylating agent, such as tert-butyl chloroformate, in the presence of a base like triethylamine.

    Formation of the Methyloxolan Intermediate: The next step involves the formation of the methyloxolan ring through a cyclization reaction. This can be achieved using a suitable diol and an acid catalyst.

    Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluoro group.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with nucleophiles.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, receptor binding, and cellular uptake mechanisms. Its functional groups allow for the attachment of fluorescent or radioactive labels, making it a valuable tool for imaging and tracking studies.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity may allow it to interact with specific biological targets, leading to the development of new therapeutic agents for various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [4-Acetyloxy-5-[5-chloro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate: Similar structure with a chloro group instead of a fluoro group.

    [4-Acetyloxy-5-[5-bromo-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate: Similar structure with a bromo group instead of a fluoro group.

    [4-Acetyloxy-5-[5-iodo-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate: Similar structure with an iodo group instead of a fluoro group.

Uniqueness

The uniqueness of [4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate lies in its fluoro group, which can significantly influence its reactivity and biological activity Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications

Properties

Molecular Formula

C19H26FN3O8

Molecular Weight

443.4 g/mol

IUPAC Name

[4-acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate

InChI

InChI=1S/C19H26FN3O8/c1-9(2)6-7-28-19(27)22-16-13(20)8-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h8-10,14-15,17H,6-7H2,1-5H3,(H,21,22,26,27)

InChI Key

KXINDFSMIQLNEG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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